molecular formula C5H11NO2 B7890307 trans-3,4-Dihydroxypiperidine

trans-3,4-Dihydroxypiperidine

Cat. No.: B7890307
M. Wt: 117.15 g/mol
InChI Key: IZXWMVPZODQBRB-RFZPGFLSSA-N
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Description

trans-3,4-Dihydroxypiperidine: is a polyhydroxylated alkaloid that belongs to the family of piperidine derivatives. This compound is characterized by the presence of two hydroxyl groups attached to the third and fourth carbon atoms of the piperidine ring in a trans configuration. It has garnered significant interest due to its potential pharmacological properties, including anti-HIV activity .

Mechanism of Action

Target of Action

It is suggested that this compound may prove to be an anti-hiv pharmacophore , indicating potential interaction with HIV-related targets.

Mode of Action

Given the potential anti-HIV activity

Biochemical Pathways

If the compound does indeed exhibit anti-HIV activity , it could potentially influence pathways related to viral replication or host immune response.

Result of Action

If the compound does have anti-HIV activity , it could potentially inhibit viral replication, leading to a decrease in viral load.

Chemical Reactions Analysis

Types of Reactions: trans-3,4-Dihydroxypiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines and piperidinones, which have significant pharmacological applications .

Properties

IUPAC Name

(3R,4R)-piperidine-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXWMVPZODQBRB-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306439
Record name rel-(3R,4R)-3,4-Piperidinediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39640-71-6
Record name rel-(3R,4R)-3,4-Piperidinediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39640-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3R,4R)-3,4-Piperidinediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3,4-Dihydroxypiperidine
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trans-3,4-Dihydroxypiperidine
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trans-3,4-Dihydroxypiperidine
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trans-3,4-Dihydroxypiperidine
Reactant of Route 5
trans-3,4-Dihydroxypiperidine
Reactant of Route 6
trans-3,4-Dihydroxypiperidine

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